

in vivo efficacy comparison of 1-[4-(4-Pyridinyl)phenyl]-ethanone analogs

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Compound of Interest

Compound Name: 1-[4-(4-Pyridinyl)phenyl]-ethanone

Cat. No.: B2460363

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An objective comparison of the in vivo efficacy of structurally related analogs of **1-[4-(4-Pyridinyl)phenyl]-ethanone** reveals a diverse range of therapeutic applications, primarily in oncology and inflammatory diseases. While direct structural analogs of **1-[4-(4-Pyridinyl)phenyl]-ethanone** with comprehensive in vivo comparative data are not readily available in the public domain, a review of more complex derivatives containing the core pyridinylphenyl moiety provides valuable insights into their potential as kinase inhibitors.

This guide focuses on representative compounds from different chemical classes that share this structural motif and have demonstrated in vivo efficacy. The analogs discussed herein are potent inhibitors of key kinases involved in cellular signaling pathways, such as Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), p38 MAP kinase, and Janus kinase 2 (JAK2).

In Vivo Efficacy Comparison of Pyridinylphenyl Analogs

The following table summarizes the in vivo efficacy of selected pyridinylphenyl-containing compounds from different studies. These compounds, while belonging to distinct chemical series, highlight the therapeutic potential of this scaffold.

Compound	Target	Chemical Class	In Vivo Model	Dosing Regimen	Efficacy	Reference
Compound 29	MAP4K4	Pyridopyrimidine	Human tumor xenograft	Not specified	Demonstrated in vivo pharmacodynamic effects	[1][2]
Compound 10b	p38 MAP kinase	4-Phenyl-5-pyridyl-1,3-thiazole	Anti-collagen monoclonal antibody-induced arthritis in mice	30 mg/kg (minimum effective dose)	Significant in vivo anti-inflammatory activity	[3]
Compound 10d (XL019)	JAK2	4-Aryl-2-aminoalkyl pyrimidine	Mouse xenograft model	Not specified	Significant dose-dependent pharmacodynamic and antitumor effect	[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized experimental protocols based on the cited literature for tumor xenograft and arthritis models.

Human Tumor Xenograft Model Protocol

- **Cell Culture:** Human tumor cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Animal Model:** Female athymic nude mice (4-6 weeks old) are typically used.

- **Tumor Implantation:** A suspension of tumor cells (e.g., 1×10^7 cells in 0.1 mL of a 1:1 mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.
- **Tumor Growth Monitoring:** Tumor volumes are monitored regularly (e.g., twice weekly) using caliper measurements. The volume is calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
- **Treatment:** When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The test compound is administered via a specified route (e.g., oral gavage) and schedule (e.g., daily).
- **Efficacy Evaluation:** The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed. Pharmacodynamic effects can be assessed by analyzing biomarkers in tumor tissue.^{[1][2][4]}

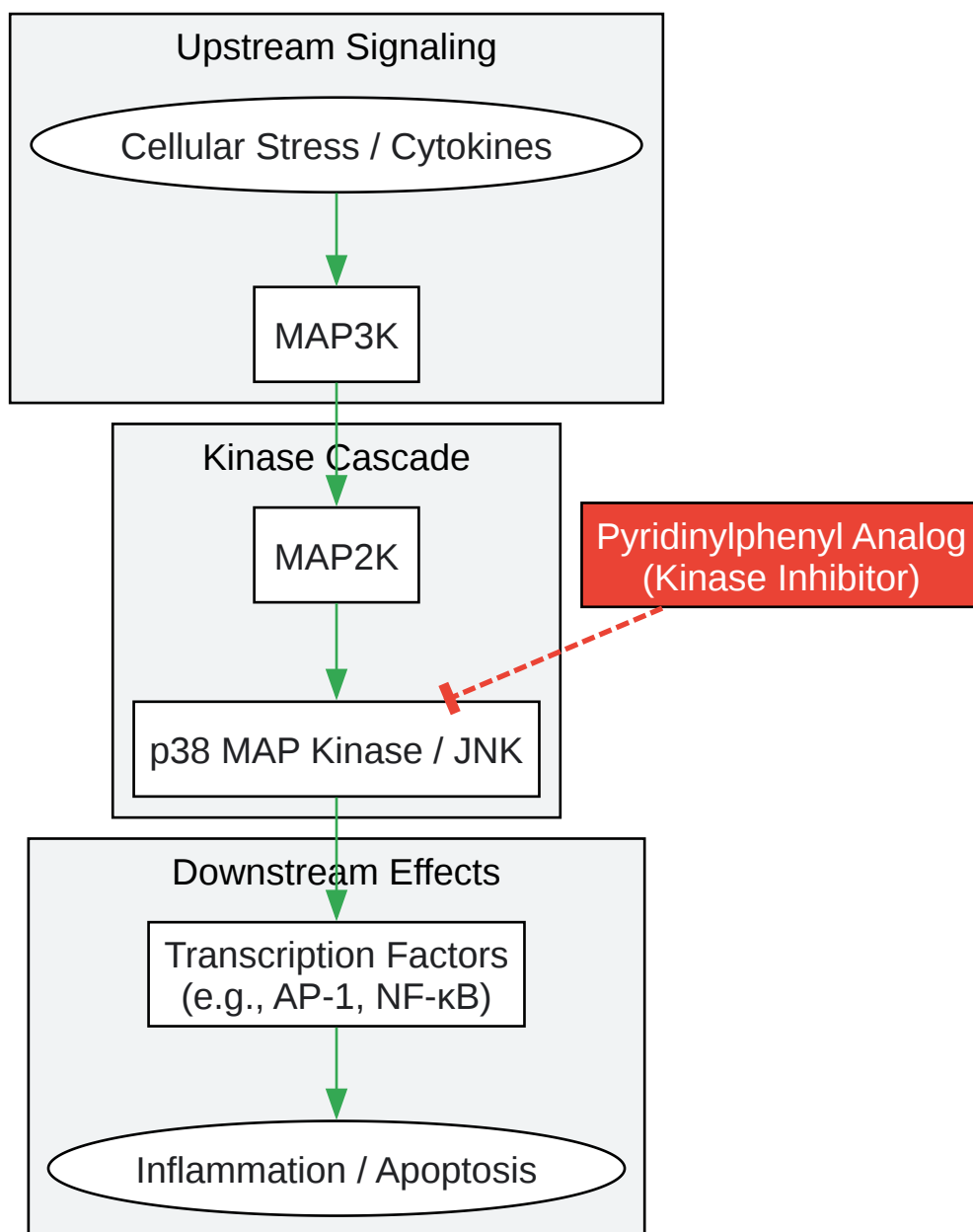
Anti-Collagen Antibody-Induced Arthritis (ACAIA) Mouse Model Protocol

- **Animal Model:** Male BALB/c mice (e.g., 8 weeks old) are commonly used.
- **Induction of Arthritis:** Arthritis is induced by an intravenous injection of a cocktail of anti-type II collagen monoclonal antibodies, followed by an intraperitoneal injection of lipopolysaccharide (LPS) a few days later.
- **Treatment:** Administration of the test compound or vehicle is initiated before or after the onset of arthritis symptoms. The compound is typically administered orally.
- **Clinical Assessment:** The severity of arthritis is scored by visually examining the paws for erythema and swelling. Paw thickness is also measured using calipers.
- **Efficacy Evaluation:** The efficacy of the compound is determined by its ability to reduce the clinical arthritis score and paw swelling compared to the vehicle-treated group.^[3]

Signaling Pathways and Experimental Workflow

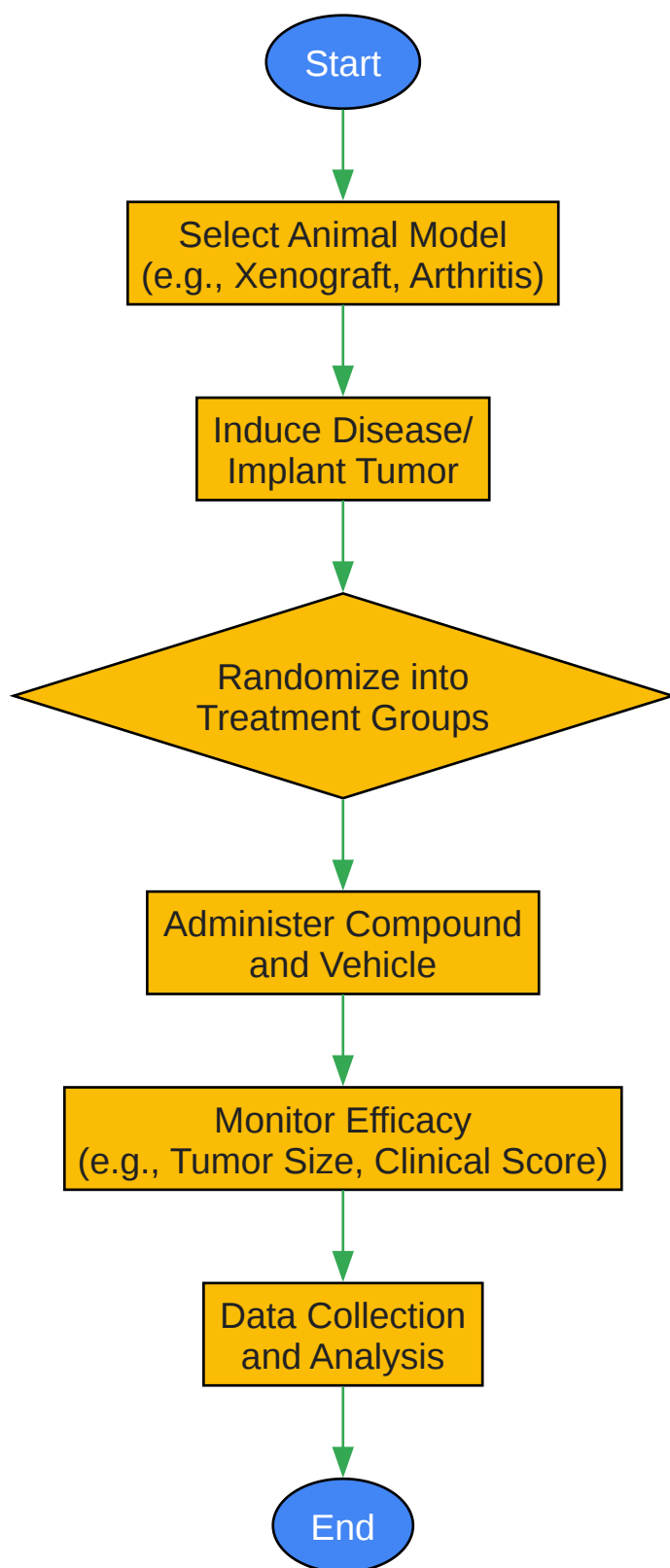
The therapeutic effects of the compared analogs are attributed to their inhibition of specific signaling pathways. The diagrams below illustrate a representative kinase signaling pathway

and a general workflow for in vivo efficacy studies.



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Caption: A simplified representation of a MAP kinase signaling pathway.



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Caption: A general experimental workflow for in vivo efficacy testing.

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